molecular formula C9H14N2OS B13269751 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole

2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole

Cat. No.: B13269751
M. Wt: 198.29 g/mol
InChI Key: WQNAIXWRMURPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole core. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles . The final step involves the coupling of the azetidine moiety with the thiazole ring under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the thiazole ring.

    Substitution: The azetidine moiety can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups to the azetidine moiety.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, particularly in the synthesis of complex heterocyclic molecules and the development of new therapeutic agents.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C9H14N2OS/c1-6-7(2)13-9(11-6)5-12-8-3-10-4-8/h8,10H,3-5H2,1-2H3

InChI Key

WQNAIXWRMURPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)COC2CNC2)C

Origin of Product

United States

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